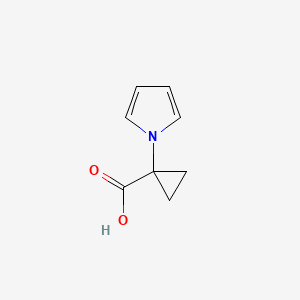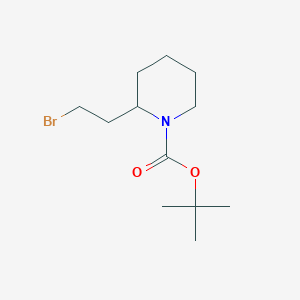![molecular formula C9H15F3N2O B1466890 2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one CAS No. 1465425-67-5](/img/structure/B1466890.png)
2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one
Übersicht
Beschreibung
2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one, also known as 2-Amino-1-Trifluoromethyl-Piperidine (2-ATFP) is an organic compound with a unique combination of nitrogen, hydrogen, and fluorine atoms. It is an important building block in organic synthesis, as it can be used to synthesize a variety of compounds with different functional groups. 2-ATFP has been extensively studied in recent years due to its potential applications in pharmaceuticals, agrochemicals, and materials science.
Wissenschaftliche Forschungsanwendungen
GPR119 Agonist Development
A novel series of GPR119 agonists were developed to enhance insulin secretion and lower plasma glucose levels in diabetic animal models. The research highlighted the introduction of a substituent at the bridging nitrogen atom, specifically an N-trifluoromethyl group, to improve GPR119 agonist activity and the human ether-à-go-go-related gene (hERG) inhibition profile. This optimization aimed at improving solubility, metabolic stability, and oral bioavailability, demonstrating significant potential in diabetes treatment (Kubo et al., 2021).
Piperidine Derivatives in Medicinal Chemistry
The synthesis and pharmacological properties of piperidine derivatives, including their role as intermediates in producing various pharmacologically active compounds, have been extensively studied. These derivatives show a broad range of biological activities, illustrating the versatility of piperidine-based structures in drug design and development (Vardanyan, 2018).
Antidepressant Activity
The synthesis of rigid analogues of SSRIs involving piperidin-1-yl propan-2-ols has been explored, with some compounds showing fluoxetine-like antireserpine and anorexigenic activity. This research indicates the potential for developing new antidepressant medications based on the modification of piperidine structures (Kiran Kumar et al., 2004).
Azirine Strategy for Synthesis
An innovative azirine-based strategy was developed for synthesizing alkyl 4-amino-5-(trifluoromethyl)-1H-pyrrole-2-carboxylates, demonstrating the utility of trifluoromethyl-containing building blocks in synthesizing aminopyrroles. This methodology expands the toolbox for constructing complex molecules with potential biological activities (Khlebnikov et al., 2018).
Insecticidal Activity of α-Aminophosphonates
Novel α-aminophosphonates containing a (4′-tosyl) piperidin-4-yl group were synthesized and showed insecticidal activities against Plutella xylostella, highlighting the potential of piperidine derivatives in developing new insecticides (Jiang et al., 2013).
Eigenschaften
IUPAC Name |
2-amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O/c1-6(13)8(15)14-4-2-7(3-5-14)9(10,11)12/h6-7H,2-5,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZHRTNCNRDQHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(CC1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-[4-(trifluoromethyl)piperidin-1-yl]propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![4-[2-(4-Oxopiperidin-1-yl)ethyl]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1466813.png)




![N-(6-chloro-3-iodoimidazo[1,2-b]pyridazin-2-yl)acetamide](/img/structure/B1466821.png)


